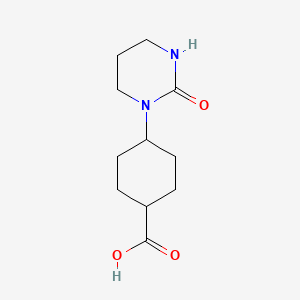
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring attached to a cyclohexanecarboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanecarboxylic acid with a suitable amine and a carbonyl compound to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Based on the search results, here's what can be gathered regarding the compound "4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid":
Chemical Information
Related Compounds and Synonyms
- The search results mention a related compound, N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid, which has several synonyms, including:
- 192726-06-0
- (S)-N-((2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide compd with (S)-5-oxopyrrolidine-2-carboxylic acid
- N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid
- (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid
- N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyrami
- Another related compound mentioned is "dimethyl amino phenyl methyl tetrahydro pyrimidine carboxylic acid" .
Potential Applications & Research Areas
While the provided search results do not offer explicit applications of "this compound", they do point to research areas where similar compounds are relevant:
- Drug Development : The presence of a pyrimidine moiety suggests potential use in medicinal chemistry. Pyrimidines are structural components of nucleic acids and have been used in various drugs .
- Cosmetic product development : Experimental design techniques can optimize the formulation development process to develop stable, safe, and effective cosmetic products .
- Arsenic Toxicity Studies : Systems biology approaches are used to evaluate arsenic toxicity and carcinogenicity .
- Magnetic Resonance Imaging : Studies use magnetic resonance imaging to evaluate local toxicity .
作用機序
The mechanism by which 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydropyrimidinone derivatives and cyclohexanecarboxylic acid derivatives. Examples include:
Uniqueness
What sets 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid apart is its unique combination of the tetrahydropyrimidinone ring and the cyclohexanecarboxylic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
生物活性
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- CAS Number : 1246185-06-7
The compound exhibits various biological activities that can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of certain kinases involved in inflammatory processes.
Inhibition of Myeloperoxidase (MPO)
Research indicates that compounds structurally related to this compound may act as inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory responses. MPO inhibitors have been explored for their therapeutic potential in conditions such as cardiovascular diseases and autoimmune disorders .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be summarized through various pharmacological studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on MPO Inhibition :
- Anti-inflammatory Activity :
- Cytotoxicity Studies :
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
4-(2-oxo-1,3-diazinan-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h8-9H,1-7H2,(H,12,16)(H,14,15) |
InChIキー |
WBPJYEFGSCBUNJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1)C2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















